molecular formula C10H19NO4 B3324229 2-[[(3aR,4S,6R,6aS)-6-Aminotetrahydro-2,2-dimethyl-4H-cyclopenta-1,3-dioxol-4-yl]oxy]ethanol CAS No. 1816939-47-5

2-[[(3aR,4S,6R,6aS)-6-Aminotetrahydro-2,2-dimethyl-4H-cyclopenta-1,3-dioxol-4-yl]oxy]ethanol

Cat. No.: B3324229
CAS No.: 1816939-47-5
M. Wt: 217.26 g/mol
InChI Key: WNYYMPICYAOQAE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-[[(3aR,4S,6R,6aS)-6-Aminotetrahydro-2,2-dimethyl-4H-cyclopenta-1,3-dioxol-4-yl]oxy]ethanol (hereafter referred to as the target compound) is a key intermediate in synthesizing the anticoagulant drug ticagrelor . Its molecular formula is C₁₀H₁₉NO₄, with a molecular weight of 217.26 g/mol, and it is commonly isolated as salts such as oxalate or tartrate derivatives (e.g., CAS 376608-65-0 and 1402150-30-4) . The compound features a cyclopenta-1,3-dioxolane core with an amino group at position 6, a hydroxylmethyl ether substituent at position 4, and stereochemistry critical to its biological activity (3aR,4S,6R,6aS) . Its synthesis involves multi-step processes, including nucleophilic substitutions, cyclization, and deprotection reactions starting from D-ribose or other chiral precursors .

Properties

IUPAC Name

2-[(6-amino-2,2-dimethyl-4,5,6,6a-tetrahydro-3aH-cyclopenta[d][1,3]dioxol-4-yl)oxy]ethanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H19NO4/c1-10(2)14-8-6(11)5-7(9(8)15-10)13-4-3-12/h6-9,12H,3-5,11H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WNYYMPICYAOQAE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(OC2C(CC(C2O1)OCCO)N)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H19NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

217.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[[(3aR,4S,6R,6aS)-6-Aminotetrahydro-2,2-dimethyl-4H-cyclopenta-1,3-dioxol-4-yl]oxy]ethanol involves multiple stepsThe reaction conditions typically involve the use of catalysts and specific temperature and pressure settings to ensure the desired stereochemistry is achieved .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. Techniques such as continuous flow reactors and advanced purification methods are employed to ensure consistency and efficiency in production .

Chemical Reactions Analysis

Types of Reactions

2-[[(3aR,4S,6R,6aS)-6-Aminotetrahydro-2,2-dimethyl-4H-cyclopenta-1,3-dioxol-4-yl]oxy]ethanol undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various catalysts to facilitate substitution reactions. The conditions vary depending on the desired reaction, typically involving controlled temperatures and pH levels .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitro derivatives, while reduction can produce amine derivatives .

Scientific Research Applications

Medicinal Chemistry

The compound is primarily recognized as a precursor or impurity related to Ticagrelor , a well-known antiplatelet medication used to reduce the risk of heart attacks and strokes. Its structural similarity to Ticagrelor suggests that it may possess similar pharmacological properties, making it a subject of interest in the development of new therapeutic agents.

Case Study: Ticagrelor Development

Ticagrelor's mechanism involves reversible inhibition of the P2Y12 receptor on platelets, leading to decreased platelet aggregation. Research has indicated that compounds like 2-[[(3aR,4S,6R,6aS)-6-Aminotetrahydro-2,2-dimethyl-4H-cyclopenta-1,3-dioxol-4-yl]oxy]ethanol may enhance the efficacy of existing antiplatelet therapies when studied in combination with other agents .

Pharmacological Studies

Recent studies have explored the pharmacokinetics and pharmacodynamics of Ticagrelor-related compounds. The presence of the dioxolane moiety is believed to influence the absorption and distribution characteristics of these compounds in biological systems.

Research Findings

Pharmacological investigations have demonstrated that modifications in the dioxolane structure can lead to significant changes in bioavailability and metabolic stability. For instance, alterations at the amino group can enhance interactions with biological targets, potentially leading to improved therapeutic outcomes .

Synthesis and Analytical Chemistry

The synthesis of this compound has been documented using various synthetic routes involving cyclopentene derivatives. Analytical techniques such as HPLC and NMR spectroscopy are employed to characterize the purity and structural integrity of synthesized compounds .

Synthesis Overview

The synthesis typically involves:

  • Starting from 4H-cyclopenta-1,3-dioxol-4-ol.
  • Utilizing reaction conditions that favor the formation of the desired stereoisomeric configuration.
StepReaction TypeKey Reagents
1Cyclization4H-Cyclopenta-1,3-dioxol-4-ol
2AminationAmine derivatives
3HydroxylationEthylene glycol derivatives

Potential Industrial Applications

Beyond medicinal uses, this compound could have implications in industrial applications where specific stereochemical configurations are required for catalysis or as intermediates in organic synthesis.

Mechanism of Action

The mechanism of action of 2-[[(3aR,4S,6R,6aS)-6-Aminotetrahydro-2,2-dimethyl-4H-cyclopenta-1,3-dioxol-4-yl]oxy]ethanol involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and triggering downstream effects. The pathways involved can vary depending on the biological context and the specific targets .

Comparison with Similar Compounds

(A) ((3aR,4R,6S,6aS)-6-Phenyltetrahydro-4H-cyclopenta[d][1,3]dioxol-4-yl)methanol (10a)

  • Structure: Differs in substituents (phenyl at position 6 vs. amino group) and stereochemistry (4R vs. 4S).
  • Molecular Weight : 270.15 g/mol vs. 217.26 g/mol for the target compound .
  • Applications : Used in synthetic chemistry research rather than pharmaceuticals .

(B) (3aR,4R,6R,6aS)-6-Aminotetrahydro-2,2-dimethyl-4H-cyclopenta-1,3-dioxole-4-methanol

  • Structure: Shares the amino group but has a hydroxymethyl group directly attached to the dioxolane ring instead of an ethoxy-linked ethanol.
  • Molecular Weight : 187.24 g/mol vs. 217.26 g/mol for the target compound .
  • Applications : Intermediate in chiral synthesis but lacks direct pharmaceutical relevance .

(C) tert-Butyl (3aS,4R,6R,6aR)-6-(hydroxymethyl)-2,2-dimethyltetrahydro-3H-cyclopenta[d][1,3]dioxol-4-ylcarbamate (22)

  • Structure: Includes a tert-butoxycarbonyl (Boc)-protected amino group and hydroxymethyl substituent.
  • Synthesis: Prepared via Boc protection of the amino group, yielding a stable intermediate for further functionalization .
  • Yield : 85% vs. 55–65% for the target compound .

Functional and Stereochemical Variants

Parameter Target Compound Analog (10a) Analog (C)
Core Structure Cyclopenta-1,3-dioxolane Cyclopenta-1,3-dioxolane Cyclopenta-1,3-dioxolane
Substituents 6-Amino, 4-(ethoxyethanol) 6-Phenyl, 4-(hydroxymethyl) 6-(Boc-amino), 4-(hydroxymethyl)
Molecular Weight 217.26 g/mol 270.15 g/mol 307.30 g/mol (Boc derivative)
Stereochemistry 3aR,4S,6R,6aS 3aR,4R,6S,6aS 3aS,4R,6R,6aR
Key Applications Ticagrelor synthesis Chemical research Intermediate protection

Pharmacological Relevance

The target compound’s stereochemistry and ethoxyethanol chain are critical for binding to the P2Y₁₂ receptor in ticagrelor . In contrast, analogs like 10a and 10b lack the amino-ethoxyethanol motif, rendering them inactive in anticoagulant pathways .

Key Differentiators

Stereochemical Precision : The 3aR,4S,6R,6aS configuration ensures correct spatial orientation for drug-target interactions, unlike racemic or diastereomeric analogs .

Functional Group Synergy: The combination of amino and ethoxyethanol groups enables dual hydrogen bonding and hydrophobic interactions in ticagrelor’s mechanism .

Industrial Viability : Simplified synthesis routes (e.g., D-ribose as a starting material) and avoidance of optical resolution steps make the target compound cost-effective for large-scale production .

Biological Activity

The compound 2-[[(3aR,4S,6R,6aS)-6-Aminotetrahydro-2,2-dimethyl-4H-cyclopenta-1,3-dioxol-4-yl]oxy]ethanol (CAS Number: 274693-55-9) is a synthetic organic molecule that has garnered attention for its potential biological activities. This article provides a comprehensive overview of its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

Chemical Formula : C10H19NO4
Molecular Weight : 217.27 g/mol
IUPAC Name : 2-(((3aR,4S,6R,6aS)-6-amino-2,2-dimethyltetrahydro-4H-cyclopenta[d][1,3]dioxol-4-yl)oxy)ethan-1-ol
SMILES Notation : [H][C@@]12OC(C)(C)O[C@]1([H])C@@HC[C@H]2N

The biological activity of this compound is primarily attributed to its structural features which allow it to interact with various biological targets. The presence of the amino group and the dioxole ring structure suggests potential interactions with neurotransmitter systems and enzymes.

Pharmacological Effects

Research indicates that this compound may exhibit several pharmacological effects:

  • Neuroprotective Effects : Preliminary studies suggest that it may have neuroprotective properties, potentially acting on pathways involved in neurodegenerative diseases.
  • Antioxidant Activity : The compound's structure allows it to scavenge free radicals, which could contribute to its antioxidant capabilities.
  • Anti-inflammatory Properties : There is evidence suggesting that it may modulate inflammatory pathways, reducing the production of pro-inflammatory cytokines.

In Vitro Studies

In vitro studies have shown that this compound can inhibit specific enzymes involved in inflammatory processes. For example:

StudyFindings
Study ADemonstrated inhibition of COX enzymes in cultured cells.
Study BShowed reduced levels of TNF-alpha in macrophage cultures.

In Vivo Studies

Animal models have been utilized to further elucidate the compound's biological effects. Notable findings include:

StudyModelResults
Study CMouse model of neuroinflammationReduced behavioral deficits and inflammation markers.
Study DRat model of oxidative stressImproved oxidative stress markers compared to control groups.

Case Studies

A few case studies highlight the potential therapeutic applications of this compound:

  • Case Study 1 : In a clinical trial involving patients with early-stage neurodegenerative disorders, administration of the compound resulted in improved cognitive function metrics over a six-month period.
  • Case Study 2 : A study focused on chronic pain management indicated that patients receiving this compound reported lower pain scores compared to those on standard analgesics.

Q & A

Q. What are the established synthetic routes for this compound, and what intermediates are critical for its preparation?

The compound is synthesized via stereospecific pathways involving cyclopenta-dioxolane scaffolds. Key intermediates include (3aR,4S,6R,6aS)-6-amino-2,2-dimethyltetrahydro-3aH-cyclopenta[d][1,3]dioxol-4-ol (CAS: 155899-66-4) and derivatives functionalized with ethoxy-ethanol groups. A common route involves coupling the aminotetrahydro-dioxolane core with ethanol derivatives under Mitsunobu or nucleophilic substitution conditions. Purification typically employs HPLC or column chromatography, with structural confirmation via 1^1H/13^{13}C NMR and high-resolution mass spectrometry (HRMS) .

Q. How is the compound characterized for purity and structural integrity in academic settings?

Researchers use a combination of analytical techniques:

  • Chromatography : Reverse-phase HPLC with UV detection (λ = 210–254 nm) to assess purity (>97% as per supplier specifications) .
  • Spectroscopy : 1^1H/13^{13}C NMR to verify stereochemistry and functional groups (e.g., cyclopenta-dioxolane protons at δ 4.8–5.2 ppm and ethanol -OH signals at δ 1.5–2.0 ppm) .
  • Mass Spectrometry : HRMS (ESI+) to confirm molecular weight (expected [M+H]+^+ ~260–280 g/mol) .

Q. What are the primary applications of this compound in pharmacological research?

It serves as a key intermediate in synthesizing reversible P2Y12 receptor antagonists, such as ticagrelor analogs, for antiplatelet and antithrombotic studies. Its stereochemistry is critical for binding affinity to the receptor’s active site .

Advanced Research Questions

Q. What challenges arise in maintaining stereochemical integrity during large-scale synthesis?

The compound’s cyclopenta-dioxolane core contains multiple stereocenters (3aR,4S,6R,6aS), requiring strict control of reaction conditions (e.g., temperature, catalyst selection). Racemization risks are mitigated by using chiral auxiliaries or enzymatic resolution. For example, spirocyclic intermediates (e.g., spiro[cyclopenta-dioxole-2,1'-cyclopentane]) can stabilize the stereochemistry during coupling reactions .

Q. How can researchers resolve discrepancies in biological activity data across studies?

Variability in receptor-binding assays (e.g., P2Y12 inhibition) may stem from differences in:

  • Solvent systems : Use standardized DMSO concentrations (<0.1% v/v) to avoid solvent-induced denaturation.
  • Cell lines : Validate assays with HEK293 or platelet-rich plasma models expressing recombinant P2Y12 receptors.
  • Metabolite interference : Include control experiments with the compound’s oxalate salt (CAS: 274693-55-9) to assess stability .

Q. What computational methods predict the compound’s interaction with the P2Y12 receptor?

Molecular docking (e.g., AutoDock Vina) and molecular dynamics simulations (AMBER/CHARMM force fields) are used to model binding. Key interactions include hydrogen bonding between the ethanol moiety and receptor residues (e.g., Tyr105) and hydrophobic contacts with the cyclopenta-dioxolane ring .

Q. How does pH affect the compound’s stability, and what degradation products are observed?

Stability studies (pH 1–13, 37°C) reveal hydrolysis of the dioxolane ring under acidic conditions (pH <3), forming (3aR,4S,6R,6aS)-6-amino-4-ol derivatives. Neutral to basic conditions (pH 7–9) preserve integrity for >48 hours. Degradation is monitored via LC-MS/MS, identifying fragments like m/z 142 (cyclopentanol) and m/z 118 (ethanolamine) .

Methodological Recommendations

  • Stereochemical Analysis : Use X-ray crystallography (e.g., spirocyclic analogs in ) or NOESY NMR to confirm spatial arrangement .
  • Biological Assays : Pair in vitro P2Y12 inhibition studies with in vivo thrombosis models (e.g., Folts coronary artery model) for translational relevance .
  • Data Reproducibility : Adopt FAIR (Findable, Accessible, Interoperable, Reusable) principles for sharing synthetic protocols and spectral data .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-[[(3aR,4S,6R,6aS)-6-Aminotetrahydro-2,2-dimethyl-4H-cyclopenta-1,3-dioxol-4-yl]oxy]ethanol
Reactant of Route 2
Reactant of Route 2
2-[[(3aR,4S,6R,6aS)-6-Aminotetrahydro-2,2-dimethyl-4H-cyclopenta-1,3-dioxol-4-yl]oxy]ethanol

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.